(5-methyl-1H-indol-3-yl)boronic acid
Description
(5-Methyl-1H-indol-3-yl)boronic acid (CAS No. 590417-54-2) is an aromatic boronic acid derivative with the molecular formula C₉H₁₀BNO₂ and a molecular weight of 174.99 g/mol . Structurally, it features an indole ring substituted with a methyl group at position 5 and a boronic acid (-B(OH)₂) group at position 2. This compound is of significant interest in medicinal chemistry and organic synthesis due to the versatility of boronic acids in forming reversible covalent bonds with diols, amines, and other nucleophiles.
Properties
CAS No. |
2271356-93-3 |
|---|---|
Molecular Formula |
C9H10BNO2 |
Molecular Weight |
174.99 g/mol |
IUPAC Name |
(5-methyl-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11-13H,1H3 |
InChI Key |
XBAVWPRHGUAEOG-UHFFFAOYSA-N |
SMILES |
B(C1=CNC2=C1C=C(C=C2)C)(O)O |
Canonical SMILES |
B(C1=CNC2=C1C=C(C=C2)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Indole-Based Boronic Acids
- (3-Methyl-1H-Indol-5-Yl)Boronic Acid (CAS No. 590417-54-2): Shares a methylated indole backbone but differs in the position of substituents (methyl at position 5 vs. 3 in the target compound). This positional isomerism may influence electronic properties and binding affinities .
Table 1: Structural and Physicochemical Properties of Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (5-Methyl-1H-indol-3-yl)BA | C₉H₁₀BNO₂ | 174.99 | -B(OH)₂ at C3, -CH₃ at C5 | Enzyme inhibition, drug discovery |
| (3-Methyl-1H-indol-5-yl)BA | C₉H₁₀BNO₂ | 174.99 | -B(OH)₂ at C5, -CH₃ at C3 | Not explicitly studied |
| (5-Bromo-1H-indol-3-yl)AA | C₁₀H₈BrNO₂ | 254.08 | -Br at C5, -CH₂COOH at C3 | Biochemical probes |
Heterocyclic Boronic Acids
- (5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid (CAS No. 1163248-54-1): Features a pyrazole ring instead of indole. Pyrazole-based boronic acids are smaller and more electron-deficient, which may enhance their Lewis acidity and binding kinetics with diols (e.g., in glucose sensing) .
- 1-Amido-2-Triazolylethaneboronic Acid : A triazole-substituted boronic acid with demonstrated β-lactamase inhibitory activity (Ki values comparable to phenyl-substituted analogs). The triazole ring improves solubility and in vitro efficacy compared to phenyl analogs .
Functional Comparison: pKa, Binding Affinity, and Reactivity
pKa and Lewis Acidity
Boronic acid reactivity is governed by pKa, which determines the equilibrium between the neutral boronic acid and the anionic boronate form.
- (5-Methyl-1H-Indol-3-Yl)Boronic Acid : Predicted to have a moderate pKa (~8–9) based on structural analogs. The electron-donating methyl group may slightly raise the pKa compared to unsubstituted indole boronic acids .
- Fluoro-Substituted Boronic Acids : Fluorine’s electron-withdrawing effects lower pKa (e.g., 4-fluorophenylboronic acid, pKa ~7.5), enhancing boronate formation at physiological pH .
Table 2: pKa and Binding Constants of Selected Boronic Acids
| Compound | pKa Range | Glucose Association Constant (M⁻¹) | Key Applications |
|---|---|---|---|
| (5-Methyl-1H-indol-3-yl)BA | ~8–9* | Not reported | Drug discovery (hypothesized) |
| Phenylboronic Acid (PBA) | 8.8–9.2 | 0.3–1.2 | Glucose sensing, diagnostics |
| 4-MCPBA | >10 | <0.1 | Limited physiological use |
| Diphenylborinic Acid | N/A | ~10–100 (vs. PBA) | Enhanced diol binding |
Binding and Selectivity
Antiproliferative Effects
Enzyme Inhibition
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